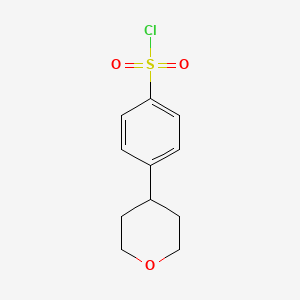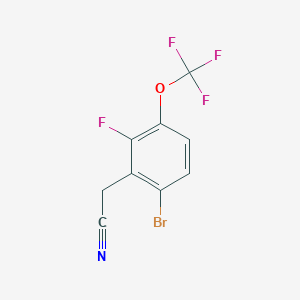
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is an organic compound that features a complex aromatic structure with multiple halogen substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethoxylation: Introduction of a trifluoromethoxy group.
Acetonitrile Introduction: Addition of an acetonitrile group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with Pd/C can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile involves its interaction with specific molecular targets. The compound’s halogenated aromatic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
2-(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)acetonitrile is unique due to its specific combination of halogen substitutions and the presence of an acetonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C9H4BrF4NO |
|---|---|
Molekulargewicht |
298.03 g/mol |
IUPAC-Name |
2-[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrF4NO/c10-6-1-2-7(16-9(12,13)14)8(11)5(6)3-4-15/h1-2H,3H2 |
InChI-Schlüssel |
XAYXQEXLGDVSHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


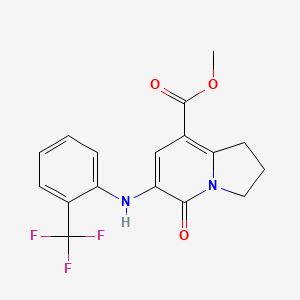
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
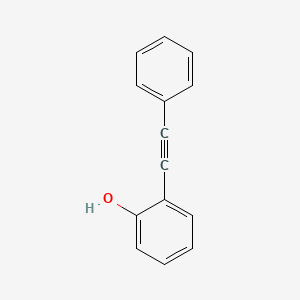
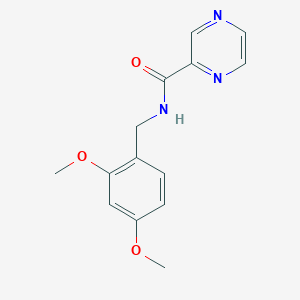
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
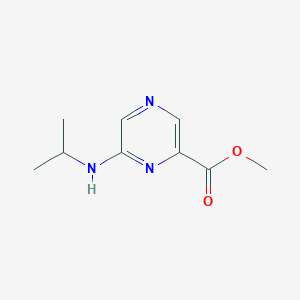

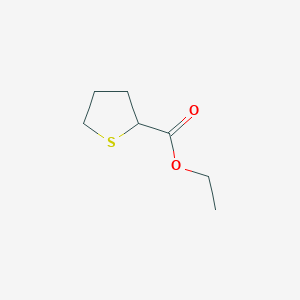
![4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)
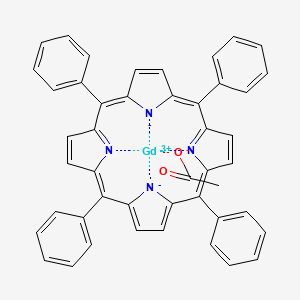
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol](/img/structure/B13115972.png)
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
